molecular formula C12H19N3O3S B4237787 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide

4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide

Cat. No. B4237787
M. Wt: 285.36 g/mol
InChI Key: IXFAPGHBSYAROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide, also known as DABCYL, is a small molecule that has been extensively studied for its use as a fluorescent quencher in various scientific research applications. DABCYL is a widely used tool in the fields of biochemistry, molecular biology, and biophysics due to its ability to efficiently quench the fluorescence of nearby fluorophores.

Mechanism of Action

The mechanism of action of 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide as a quencher involves the transfer of energy from a nearby fluorophore to the 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide molecule. This energy transfer results in the quenching of the fluorescence of the fluorophore. The efficiency of this quenching is dependent on the distance between the 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide molecule and the fluorophore, as well as the spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide.
Biochemical and Physiological Effects:
4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide does not have any known biochemical or physiological effects. It is a small molecule that is not known to interact with any specific proteins or cellular pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide is its ability to efficiently quench the fluorescence of nearby fluorophores. This makes it a useful tool in various scientific research applications, particularly in the design of FRET probes and molecular beacons. Additionally, 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide is relatively easy to synthesize and purify.
One limitation of 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide is its relatively narrow absorption and emission spectra. This can limit its use in certain experimental setups where multiple fluorophores with overlapping spectra are being used. Additionally, 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide can be sensitive to pH changes, which can affect its quenching efficiency.

Future Directions

There are several potential future directions for research involving 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide. One area of interest is the development of new types of FRET probes and molecular beacons that utilize 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide in novel ways. Additionally, there is potential for the use of 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide in the development of new types of biosensors for the detection of specific molecules or pathogens. Finally, further research could be done to investigate the potential use of 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide in medical imaging applications.

Scientific Research Applications

4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide is commonly used in scientific research as a fluorescent quencher in various assays. It is often used in the design of fluorescence resonance energy transfer (FRET) probes, which allow for the detection of specific molecular interactions in real-time. 4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide is also used in the design of molecular beacons, which are fluorescent probes that can detect specific nucleic acid sequences.

properties

IUPAC Name

1,1-diethyl-3-[4-(methylsulfamoyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-4-15(5-2)12(16)14-10-6-8-11(9-7-10)19(17,18)13-3/h6-9,13H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAPGHBSYAROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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